Cas no 1105237-05-5 (N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide)

N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a specialized organic compound featuring a unique molecular structure combining acetamide, phenyl, piperidine, and thiophene sulfonyl moieties. This configuration imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the thiophene sulfonyl group enhances electrophilic reactivity, while the piperidine ring contributes to conformational flexibility, making it suitable for targeted drug design. Its well-defined structure allows for precise modifications, facilitating research in protease inhibition or receptor modulation. The compound’s stability under standard laboratory conditions ensures reliable handling and storage. Suitable for exploratory studies in pharmaceutical development, it offers a versatile scaffold for further derivatization.
N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide structure
1105237-05-5 structure
Product Name:N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
CAS No:1105237-05-5
MF:C19H23N3O4S2
MW:421.533622026443
CID:6251365
PubChem ID:44015586
Update Time:2025-06-08

N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
    • 1105237-05-5
    • AKOS024634191
    • N-(3-acetamidophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
    • F2267-0636
    • N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
    • Inchi: 1S/C19H23N3O4S2/c1-14(23)20-15-6-4-7-16(12-15)21-18(24)13-17-8-2-3-10-22(17)28(25,26)19-9-5-11-27-19/h4-7,9,11-12,17H,2-3,8,10,13H2,1H3,(H,20,23)(H,21,24)
    • InChI Key: MSNCNALLKGBBDH-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CS1)(N1CCCCC1CC(NC1C=CC=C(C=1)NC(C)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 421.11299857g/mol
  • Monoisotopic Mass: 421.11299857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 132Ų

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N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide Related Literature

Additional information on N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide

Research Briefing on N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide (CAS: 1105237-05-5)

In recent years, the compound N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide (CAS: 1105237-05-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide involves a multi-step process that includes the introduction of the thiophene-2-sulfonyl group to the piperidine ring, followed by acetylation of the phenylamine moiety. Recent studies have optimized this synthesis route to improve yield and purity, making it more feasible for large-scale production. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound.

From a pharmacological perspective, this compound has demonstrated notable activity as a modulator of specific biological targets. Preliminary in vitro studies indicate that it exhibits high affinity for certain enzyme systems involved in inflammatory pathways. Researchers have hypothesized that its mechanism of action may involve the inhibition of key signaling molecules, thereby reducing inflammatory responses. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, recent in vivo studies have explored the compound's efficacy in neurological disorders. Animal models have shown that N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide can cross the blood-brain barrier and exert neuroprotective effects. This has sparked interest in its potential use for conditions like Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role in disease progression.

Despite these promising results, further research is needed to fully elucidate the compound's safety profile and pharmacokinetics. Current studies are focusing on optimizing its bioavailability and minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials.

In conclusion, N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide represents a promising candidate for therapeutic development. Its unique chemical structure and multifaceted biological activity make it a valuable subject for ongoing research. Future studies will likely explore its potential in combination therapies and its applicability across a broader range of medical conditions.

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